molecular formula C13H8ClF3N4O2 B2883359 3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-26-9

3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No. B2883359
CAS RN: 338795-26-9
M. Wt: 344.68
InChI Key: KKUDVTQJYAIUTI-KPSZGOFPSA-N
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Description

The compound “3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” has a CAS Number of 338795-26-9 and a linear formula of C13H8ClF3N4O2 . The IUPAC name for this compound is 4-nitrobenzaldehyde [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 344.68 . The InChI code for this compound is 1S/C13H8ClF3N4O2/c14-11-5-9(13(15,16)17)7-18-12(11)20-19-6-8-1-3-10(4-2-8)21(22)23/h1-7H,(H,18,20)/b19-6+ .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel protocols for synthesizing pyridine derivatives with potential applications in various fields. One study focused on the synthesis, X-ray, and spectroscopic analysis of a closely related compound, revealing insights into its structural and spectral properties, which are crucial for understanding its reactivity and potential applications in materials science and molecular engineering (Tranfić et al., 2011).

Application in Coordination Chemistry

Another area of application is in coordination chemistry, where pyridine-based ligands have been synthesized and characterized for their ability to form complexes with metals. These complexes have been studied for their structural features and potential as drug candidates, particularly in the context of lung cancer treatment. For instance, zinc(II) complexes with new pyridine-based ligands showed promising results in molecular docking studies, suggesting their suitability as drug candidates (Topal, 2020).

Antimicrobial Applications

Pyridine derivatives have also been explored for their antimicrobial properties. A series of chiral linear and macrocyclic bridged pyridines, starting from pyridine-2,6-dicarbonyl dichloride, demonstrated significant antimicrobial activity. This research highlights the potential of pyridine derivatives in developing new antimicrobial agents (Al-Salahi et al., 2010).

Molecular Docking and Screening

Further research into pyridine and fused pyridine derivatives has included molecular docking and in vitro screening for antimicrobial and antioxidant activity. This work underscores the versatility of pyridine derivatives in pharmaceutical applications and their potential as leads for the development of new therapeutic agents (Flefel et al., 2018).

Structural Analysis and Drug-likeness Properties

The crystallographic structure, Hirshfeld surface analysis, and drug-likeness properties of new oxime-pyridine compounds have been investigated, providing valuable insights into their potential as pharmaceuticals. Molecular docking studies have supported their inhibitory activity against specific bacterial strains, highlighting the importance of structural analysis in drug development (Topal, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4O2/c14-11-5-9(13(15,16)17)7-18-12(11)20-19-6-8-1-3-10(4-2-8)21(22)23/h1-7H,(H,18,20)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUDVTQJYAIUTI-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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